2-Dansylaminoethyl-N-acetylgalactosamine
Description
N-Acetylgalactosamine (GalNAc), also known as 2-acetamido-2-deoxy-D-galactose, is a monosaccharide derivative critical in glycobiology. Its molecular formula is C₈H₁₅NO₆, with a molecular weight of 221.21 g/mol . GalNAc is a key component of mucin-type O-linked glycans, which play roles in cell-cell communication, immune response modulation, and pathogen recognition . Structurally, it differs from its glucose counterpart, N-acetylglucosamine (GlcNAc), by the stereochemistry of the hydroxyl group at the C4 position (axial in GalNAc vs. equatorial in GlcNAc) .
GalNAc is synthesized via enzymatic or chemical methods, with recent advances focusing on stereoselective routes to access both enantiomers for structure-activity studies . Applications include its use in glycan analysis tools (e.g., GlycoBase ), drug delivery systems (e.g., GalNAc-conjugated siRNA ), and cancer research due to its overexpression in certain tumors .
Properties
CAS No. |
107902-97-6 |
|---|---|
Molecular Formula |
C22H31N3O8S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O8S/c1-13(27)24-19-21(29)20(28)17(12-26)33-22(19)32-11-10-23-34(30,31)18-9-5-6-14-15(18)7-4-8-16(14)25(2)3/h4-9,17,19-23,26,28-29H,10-12H2,1-3H3,(H,24,27)/t17-,19-,20+,21-,22+/m1/s1 |
InChI Key |
SZYDOLLSCSEBBU-VOFPXKNKSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
Synonyms |
2-dansylaminoethyl-alpha-N-acetylgalactosaminide 2-dansylaminoethyl-N-acetylgalactosamine 2-DnsGalNAc |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Acetylglucosamine (GlcNAc)
Structural Differences :
Data Table 1: Key Properties
| Property | GalNAc | GlcNAc |
|---|---|---|
| CAS Number | 1811-31-0 | 7512-17-6 |
| Molecular Weight | 221.21 g/mol | 221.20 g/mol |
| Solubility | Soluble in water | Soluble in water |
| Key Biological Role | O-glycosylation | N-glycosylation |
N-Acetyllactosamine (LacNAc)
Structural Differences :
Fluorinated GalNAc Analogs
Recent studies have synthesized fluorinated derivatives of GalNAc (e.g., 3-deoxy-3-fluoro-GalNAc) to enhance metabolic stability and probe glycosidase mechanisms . These analogs exhibit:
- Increased resistance to enzymatic degradation compared to native GalNAc.
- Altered binding kinetics with lectins due to fluorine’s electronegativity .
Research Findings and Challenges
- Crystallographic Studies: GalNAc’s α-anomer forms a rigid chair conformation stabilized by intramolecular hydrogen bonds , while fluorinated analogs show distorted ring geometries .
- Synthetic Challenges : Accessing rare GalNAc enantiomers (e.g., L-GalNAc) requires asymmetric catalysis or chiral auxiliaries .
- Clinical Relevance : Overexpression of GalNAc in cancers (e.g., colorectal) makes it a biomarker for early detection .
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